![molecular formula C19H15ClN2O B12612268 5-Chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-16-9](/img/structure/B12612268.png)
5-Chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a heterocyclic compound that features a unique biquinoline structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react under reflux in methanesulfonic acid to yield the desired tricyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly using continuous flow reactors or other advanced techniques.
化学反应分析
Types of Reactions
5-Chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
科学研究应用
5-Chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action for 5-Chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with AMPA receptors, prolonging the decay time of the evoked excitatory post-synaptic current .
相似化合物的比较
Similar Compounds
5-Chloro-2-methyl-1,2-thiazol-3(2H)-one: Another heterocyclic compound with similar structural features.
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Shares some structural similarities and is used as a fungicide.
Uniqueness
5-Chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its specific biquinoline structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
918646-16-9 |
|---|---|
分子式 |
C19H15ClN2O |
分子量 |
322.8 g/mol |
IUPAC 名称 |
5-chloro-3-methyl-1-quinolin-3-yl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C19H15ClN2O/c1-12-9-15-16(20)6-4-8-18(15)22(19(12)23)14-10-13-5-2-3-7-17(13)21-11-14/h2-8,10-12H,9H2,1H3 |
InChI 键 |
BERYAYYBKAVLFX-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=C(C=CC=C2Cl)N(C1=O)C3=CC4=CC=CC=C4N=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


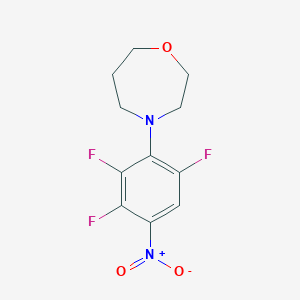
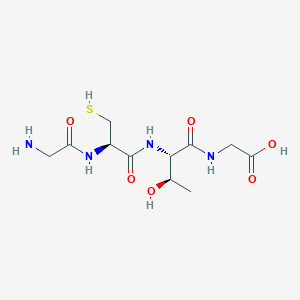
![4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]-](/img/structure/B12612203.png)
![2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate](/img/structure/B12612204.png)
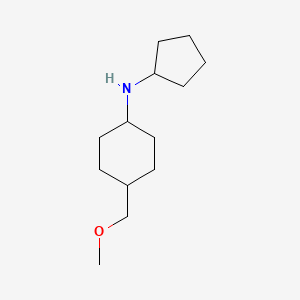
![N-[3-(4-Methylbenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B12612213.png)
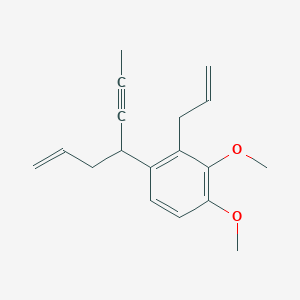

![1-[4-(Methanesulfonyl)phenyl]-4-[2-(piperidin-4-yl)ethyl]piperazine](/img/structure/B12612242.png)
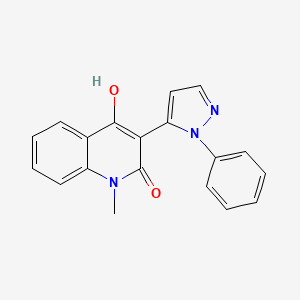
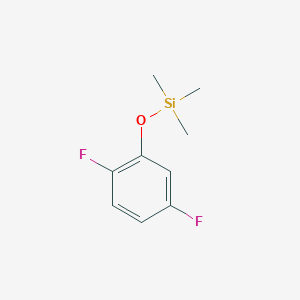
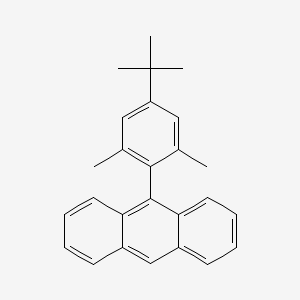
![6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12612287.png)
![4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one](/img/structure/B12612293.png)
